3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid
Overview
Description
NCI-B16 is a small-molecule RNA binder known for its ability to inhibit the replication of the hepatitis C virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of NCI-B16 typically involves large-scale organic synthesis in specialized facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the compound. The production methods are designed to be scalable and cost-effective, making NCI-B16 accessible for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: NCI-B16 primarily undergoes non-covalent interactions with RNA molecules. These interactions are crucial for its ability to inhibit viral replication. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of NCI-B16 include various organic solvents, catalysts, and protective groups that facilitate the formation of the desired molecular structure. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major product formed from the synthesis of NCI-B16 is the active RNA-binding molecule itself. There are no significant by-products under optimal reaction conditions, ensuring high yield and purity .
Scientific Research Applications
NCI-B16 has a wide range of applications in scientific research, including:
Mechanism of Action
NCI-B16 exerts its effects by binding to specific RNA sequences, thereby inhibiting the replication of the hepatitis C virus. The molecular targets include the viral RNA, which is essential for the virus’s replication cycle. By binding to the RNA, NCI-B16 disrupts the normal function of the viral replication machinery, leading to a decrease in viral load .
Comparison with Similar Compounds
NCI-B17: Another RNA binder with similar antiviral properties but different molecular structure.
NCI-B18: Known for its broader spectrum of activity against various RNA viruses.
NCI-B19: Exhibits higher potency but lower selectivity compared to NCI-B16.
Uniqueness of NCI-B16: NCI-B16 stands out due to its high selectivity for hepatitis C virus RNA and its relatively low toxicity profile. This makes it a promising candidate for further development as an antiviral therapeutic .
Properties
IUPAC Name |
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O4/c36-25(37)18-13-21(34-26(38)32-19-5-1-16(2-6-19)23-28-9-10-29-23)15-22(14-18)35-27(39)33-20-7-3-17(4-8-20)24-30-11-12-31-24/h1-8,13-15H,9-12H2,(H,28,29)(H,30,31)(H,36,37)(H2,32,34,38)(H2,33,35,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQHHNCTCOPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)O)NC(=O)NC4=CC=C(C=C4)C5=NCCN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201051 | |
Record name | 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5300-56-1 | |
Record name | 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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